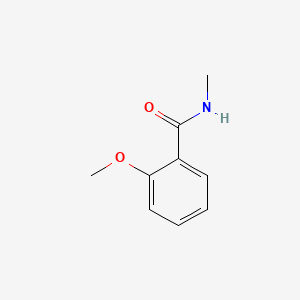

2-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVAEVHJWOBXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187609 | |

| Record name | Benzamide, o-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-35-9 | |

| Record name | 2-Methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-methoxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-N-methylbenzamide from 2-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-N-methylbenzamide is a valuable chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a benzamide core with a methoxy group at the ortho position and a methyl group on the amide nitrogen, provides a scaffold for the development of novel therapeutics. This guide, intended for researchers and professionals in the fields of medicinal chemistry and drug development, offers a comprehensive overview of the synthesis of this compound from 2-methoxybenzoic acid. We will delve into the chemical principles, provide detailed experimental protocols for two robust synthetic routes, and discuss the analytical techniques for the characterization of the final product, ensuring a thorough understanding of the process from starting material to purified compound.

Chemical Principles and Synthetic Strategies

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that results in the formation of a molecule of water. However, the direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This guide will focus on two widely employed and effective methods for this activation:

-

Conversion to an Acyl Chloride using Thionyl Chloride (SOCl₂): This is a classic and cost-effective method for activating a carboxylic acid. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. The subsequent reaction with an amine is rapid and efficient.

-

Amide Coupling using Carbodiimide Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are popular in modern organic synthesis. This method is generally milder than using thionyl chloride and is suitable for more complex molecules.

The choice of synthetic route often depends on the scale of the reaction, the availability of reagents, and the presence of other functional groups in the starting materials.

Synthetic Workflow Overview

The synthesis of this compound from 2-methoxybenzoic acid can be visualized as a two-step process when using an activating agent.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis via Acyl Chloride Formation with Thionyl Chloride

This method is a robust and widely used procedure for the synthesis of amides. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with the amine.

Mechanism of Acyl Chloride Formation

The reaction of 2-methoxybenzoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent collapse of the intermediate with the loss of sulfur dioxide and a proton generates the acyl chloride.

Caption: Simplified mechanism of acyl chloride formation.

Experimental Protocol: Thionyl Chloride Method

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine solution (e.g., 40% in water or 2M in THF) or Methylamine hydrochloride

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Triethylamine (Et₃N) (if using methylamine hydrochloride)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq).

-

Under a fume hood, add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporator). To ensure complete removal, co-evaporate with anhydrous toluene (2 x 20 mL).[1]

-

-

Amide Formation:

-

Dissolve the crude 2-methoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of methylamine. If using an aqueous solution of methylamine, cool the acyl chloride solution to 0 °C in an ice bath. Add the methylamine solution (2.0-2.5 eq) dropwise with vigorous stirring.

-

If using methylamine hydrochloride (1.1 eq), dissolve it in the solvent and add a base such as triethylamine (2.2 eq) to liberate the free amine before adding it to the acyl chloride solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Part 2: Synthesis via Amide Coupling with EDC/HOBt

This method utilizes a carbodiimide (EDC) to activate the carboxylic acid and an additive (HOBt) to suppress side reactions and improve efficiency. This is a milder alternative to the thionyl chloride method.

Mechanism of EDC/HOBt Mediated Amide Coupling

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct. HOBt is added to intercept the O-acylisourea, forming an active HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine to yield the desired amide.

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: EDC/HOBt Method

Materials:

-

2-Methoxybenzoic acid

-

Methylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF or DCM.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

-

Amide Coupling:

-

Add EDC·HCl (1.2 eq) to the cooled solution.

-

Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Characterization of this compound

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.

Data Presentation

| Property | Expected Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.8-7.2 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.0 (d, 3H, NCH₃), ~6.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~168 (C=O), ~157 (C-OCH₃), ~132-121 (Ar-C), ~56 (OCH₃), ~27 (NCH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 165 (M⁺), 134 ([M-OCH₃]⁺), 106 ([M-CONCH₃]⁺), 77 ([C₆H₅]⁺) |

Note: The exact chemical shifts and coupling constants in NMR, as well as the precise peak positions in IR, may vary slightly depending on the solvent and instrument used. The mass spectrometry fragmentation pattern is a prediction based on common fragmentation pathways for benzamides.

Conclusion

This in-depth technical guide provides two reliable and well-established methods for the synthesis of this compound from 2-methoxybenzoic acid. The choice between the thionyl chloride and EDC/HOBt coupling methods will depend on the specific requirements of the synthesis, including scale, cost, and the sensitivity of any other functional groups present in the molecule. By following the detailed experimental protocols and utilizing the provided characterization data, researchers, scientists, and drug development professionals can confidently synthesize and verify this important chemical intermediate for their research and development endeavors.

References

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. Available at: [Link]

-

Organic Syntheses. (1993). N,N-DIETHYL-2-METHOXYBENZAMIDE. Organic Syntheses, 71, 236. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

mechanism of 2-methoxy-N-methylbenzamide synthesis

An In-depth Technical Guide to the Synthesis of 2-Methoxy-N-methylbenzamide: Mechanisms, Protocols, and Practical Insights

Introduction

This compound is a key structural motif and a valuable intermediate in the landscape of pharmaceutical and materials science. As a substituted benzamide, its derivatives are integral to the development of biologically active compounds, including potent inhibitors of the hedgehog signaling pathway, which is implicated in various cancers.[1] The synthesis of this amide, while conceptually straightforward—involving the formation of a bond between 2-methoxybenzoic acid and methylamine—presents a classic challenge in organic chemistry: the inherent low reactivity of a carboxylic acid towards an amine. Direct reaction is unfavorable as it leads to a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[2]

Therefore, activation of the carboxylic acid is paramount. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the two predominant strategies for synthesizing this compound: the robust, time-tested Acyl Chloride Pathway and the versatile, modern Direct Amide Coupling approach. We will dissect the underlying mechanisms, provide field-tested experimental protocols, and offer critical insights into the rationale behind procedural choices, empowering the scientist to select and execute the optimal synthesis for their specific objective.

Part 1: The Acyl Chloride Pathway – A Robust and Scalable Approach

This method is a cornerstone of amide synthesis, prized for its reliability, use of inexpensive reagents, and scalability. The strategy involves a two-step sequence: first, activating the 2-methoxybenzoic acid by converting it to the highly reactive 2-methoxybenzoyl chloride, and second, reacting this intermediate with methylamine.

The Underlying Mechanism

Step 1: Activation of 2-Methoxybenzoic Acid

The carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4] This transformation is highly efficient because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. Their evolution from the reaction mixture drives the equilibrium towards the product, in accordance with Le Châtelier's principle, ensuring a high conversion rate.

Step 2: Nucleophilic Acyl Substitution

The core bond-forming event is a nucleophilic acyl substitution reaction.[5][6][7] The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.[6][7] This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond.

-

Expulsion of the Leaving Group: Concurrently, the chloride ion, being an excellent leaving group, is expelled.[6]

-

Deprotonation: The resulting protonated amide is then deprotonated by a second equivalent of methylamine or another added base (like triethylamine or pyridine) to yield the final, neutral this compound and an ammonium salt byproduct.[6][8]

Visualization of the Mechanism

Detailed Experimental Protocol

This protocol is a self-validating system based on standard Schotten-Baumann conditions.[8]

Step A: Synthesis of 2-Methoxybenzoyl Chloride

-

Materials: 2-Methoxybenzoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 eq.).

-

Add thionyl chloride (2.0-3.0 eq.) slowly at room temperature. A reflux condenser equipped with a gas outlet leading to a base trap (e.g., NaOH solution) should be fitted.

-

Add one drop of DMF as a catalyst.

-

Heat the mixture to reflux (approx. 75-80 °C) and stir for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-methoxybenzoyl chloride is a liquid and is typically used in the next step without further purification.

-

Step B: Synthesis of this compound

-

Materials: Crude 2-methoxybenzoyl chloride, Methylamine (as a solution, e.g., 40% in water or 2M in THF), Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM, anhydrous).

-

Procedure:

-

In a separate flask, dissolve methylamine (2.2 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath with continuous stirring.[8]

-

Dissolve the crude 2-methoxybenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the 2-methoxybenzoyl chloride solution dropwise to the cooled methylamine solution over 20-30 minutes.[8] Maintain the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1 M aqueous HCl to neutralize excess methylamine. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

-

Key Process Parameters & Rationale

| Parameter | Typical Value | Rationale |

| Temperature | 0 °C for amine addition | The reaction is highly exothermic. Cooling prevents side reactions and controls the reaction rate. |

| Base | Excess Methylamine or Et₃N | A base is required to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.[6] |

| Solvent | Anhydrous DCM or THF | An aprotic, non-reactive solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.[8] |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of the acyl chloride with atmospheric moisture. |

Part 2: Direct Amide Coupling – Precision and Versatility

Direct coupling methods have become ubiquitous in medicinal chemistry due to their mild reaction conditions, broad substrate scope, and high efficiency, often avoiding the need to isolate harsh intermediates like acyl chlorides.[9] The strategy relies on a "coupling reagent" to activate the carboxylic acid in situ.

The Principle of Carboxylic Acid Activation

The core function of a coupling reagent is to convert the poor leaving group of the carboxylic acid (⁻OH) into a much better one.[2] This is achieved by reacting the carboxylate with the coupling reagent to form a highly reactive intermediate (e.g., an active ester, an O-acylisourea). This intermediate is sufficiently electrophilic to be readily attacked by the amine nucleophile (methylamine).

A Survey of Common Coupling Reagents

A vast array of coupling reagents is available, generally categorized into several classes:[9][10]

-

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and increase efficiency, they are often used with additives like 1-Hydroxybenzotriazole (HOBt).[2][10]

-

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are very efficient and generate a stable benzotriazolyl active ester.[9]

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for rapid coupling times and low rates of side reactions.[2][10]

Mechanistic Overview of EDC/HOBt Coupling

-

Activation: The carboxylic acid adds to the carbodiimide (EDC), forming the O-acylisourea intermediate.

-

Intermediate Reaction: This intermediate can be attacked directly by methylamine. However, it is also susceptible to intramolecular rearrangement to form a stable N-acylurea byproduct.

-

Role of HOBt: To prevent this, an additive like HOBt is included. HOBt rapidly attacks the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine.

-

Aminolysis: Methylamine then attacks the carbonyl carbon of the HOBt-active ester to form the desired amide bond, regenerating HOBt.

Visualization of the Experimental Workflow

Detailed Experimental Protocol (EDC Coupling)

This protocol is based on standard procedures for carbodiimide-mediated couplings.[2]

-

Materials: 2-Methoxybenzoic acid, Methylamine hydrochloride, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask, add 2-methoxybenzoic acid (1.0 eq.), methylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.).

-

Dissolve the solids in DCM or DMF.

-

Add a non-nucleophilic base, such as DIPEA (3.0 eq.), to the mixture and stir for 10 minutes. The base neutralizes the hydrochloride salt and the HOBt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq.) portion-wise over 10 minutes, ensuring the temperature remains low.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor progress by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

-

Comparative Analysis of Synthesis Routes

| Feature | Acyl Chloride Pathway | Direct Amide Coupling |

| Reagents | Inexpensive (e.g., SOCl₂) | More expensive (e.g., HATU, PyBOP) |

| Conditions | Harsher (reflux in SOCl₂) | Milder (often room temperature) |

| Safety/Handling | Corrosive/toxic reagents (SOCl₂), moisture-sensitive intermediate | Generally safer, less hazardous reagents |

| Byproducts | Gaseous (SO₂, HCl), requires trapping; stoichiometric salts | Water-soluble ureas (from EDC), phosphine oxides; requires purification |

| Substrate Scope | Excellent for robust substrates | Excellent for sensitive or complex substrates with multiple functional groups |

| Scalability | Highly scalable for industrial production | Can be more costly and generate more waste on a very large scale |

Conclusion

The synthesis of this compound can be approached through two primary, highly effective methodologies. The Acyl Chloride Pathway stands as a powerful, cost-effective, and scalable option, particularly well-suited for large-scale production where the starting materials are robust. Its main drawbacks are the harshness of the activation step and the handling of corrosive reagents.

In contrast, Direct Amide Coupling offers unparalleled mildness, precision, and functional group tolerance, making it the method of choice in research, discovery, and the synthesis of complex, sensitive molecules. While the reagents are more expensive, the ability to perform the reaction in one pot under gentle conditions often justifies the cost.

The selection of a synthetic route should be a deliberate choice based on the specific project goals. For bulk synthesis, the acyl chloride method is often preferred. For intricate, small-scale syntheses in a drug discovery context, the versatility and reliability of modern coupling reagents are indispensable.

References

-

Bar-Haim, G., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

-

NIST. 2-Methoxybenzamide. NIST Chemistry WebBook, SRD 69. [Link]

- Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. (2006).

-

Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Pearson+. [Link]

-

Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry. [Link]

-

Rossi, S., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Sheppard, T.D. Catalytic Amidation. University College London. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Brainly. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. [Link]

-

NPTEL. Amines. NPTEL Archive. [Link]

-

Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

Sources

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 5. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. brainly.com [brainly.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. peptide.com [peptide.com]

physical and chemical properties of 2-methoxy-N-methylbenzamide

Introduction: Situating 2-Methoxy-N-methylbenzamide in Modern Research

This compound (CAS No. 3400-35-9) is a substituted aromatic amide that holds significant interest for researchers in medicinal chemistry and drug development. Its structural framework, featuring a benzamide core with ortho-methoxy and N-methyl substitutions, serves as a versatile scaffold in the design of bioactive molecules. Notably, derivatives of 2-methoxybenzamide have been investigated as potent inhibitors of critical biological pathways, such as the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.

The specific arrangement of the methoxy and N-methylamide groups imparts distinct conformational and electronic properties to the molecule. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the amide proton, influencing the molecule's three-dimensional shape and its ability to interact with biological targets[1]. Understanding the fundamental physical and chemical properties of this core structure is therefore paramount for scientists aiming to design and synthesize novel therapeutics.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, and chemical behavior of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a white solid at room temperature[2]. Its core structure consists of a benzene ring substituted at the 1- and 2-positions by an N-methylcarboxamide group and a methoxy group, respectively.

Figure 1: Chemical Structure of this compound.

The key physicochemical properties are summarized in the table below. It is important to note that while core identifiers are well-established, some physical constants are based on high-quality predictions due to a scarcity of published experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 3400-35-9 | [3][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 165.19 g/mol | [3][4][5] |

| Physical State | White Solid | [2] |

| Melting Point | Data not available in reviewed literature | - |

| Boiling Point | 127-129 °C at 1 Torr (Predicted) | [5] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 15.12 ± 0.46 (Predicted) | [5] |

| Solubility | Soluble in common organic solvents such as chloroform, methanol, and DMSO. | Inferred from analogs |

Spectroscopic Profile & Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR are discussed below.

¹H NMR Spectroscopy: A study of related salicylamides and their methoxy analogs provides critical insight into the ¹H NMR spectrum of this compound. In a nonpolar solvent like CDCl₃, an intramolecular hydrogen bond forms between the amide N-H and the oxygen of the 2-methoxy group. This interaction significantly influences the chemical shifts of nearby protons[1].

-

Amide Proton (N-H): Expected to be a broad singlet or a doublet (due to coupling with the N-methyl protons) significantly downfield, around δ 7.8 ppm . This downfield shift is characteristic of a proton involved in hydrogen bonding[1].

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are in distinct chemical environments and will exhibit complex splitting. The H-6 proton (ortho to the carbonyl group) is particularly deshielded due to the anisotropy of the carbonyl and its proximity in the hydrogen-bonded conformation, appearing far downfield around δ 8.2 ppm [1]. The remaining three aromatic protons (H-3, H-4, H-5) are expected to resonate between δ 6.9 and 7.5 ppm .

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.9 ppm .

-

N-Methyl Protons (-NCH₃): A doublet integrating to 3 protons, resulting from coupling to the amide proton (³J ≈ 5 Hz), expected around δ 3.0 ppm .

¹³C NMR Spectroscopy: Based on the structure, nine distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, typically appearing around δ 166-168 ppm .

-

Aromatic Carbons (Ar-C): Six signals are expected. The carbon bearing the methoxy group (C-2) would appear far downfield (~δ 157 ppm), while the carbon attached to the amide group (C-1) would be found around δ 120-125 ppm. The other four CH carbons will resonate in the typical aromatic region of δ 110-133 ppm .

-

Methoxy Carbon (-OCH₃): Expected around δ 56 ppm .

-

N-Methyl Carbon (-NCH₃): Expected around δ 27 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3350-3400 cm⁻¹ . The sharpness depends on the extent of hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

-

C=O Stretch (Amide I Band): A very strong, sharp absorption between 1640 and 1670 cm⁻¹ .

-

N-H Bend (Amide II Band): A strong peak near 1550 cm⁻¹ .

-

C-O Stretch: A strong signal for the aryl-alkyl ether is expected in the 1230-1270 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 165 , corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways for benzamides include cleavage of the C-N bond and the bond between the carbonyl carbon and the aromatic ring. Expected key fragments would include:

-

m/z = 134: Loss of the methylamino group (•NHCH₃).

-

m/z = 135: Formation of the 2-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺. This is often a very prominent peak.

-

m/z = 107: Loss of the N-methylcarboxamide group.

-

m/z = 77: Phenyl cation, arising from further fragmentation.

-

Chemical Synthesis & Reactivity

Synthesis Protocol

This compound can be reliably synthesized via the acylation of methylamine with 2-methoxybenzoyl chloride. This is a standard and robust method for amide formation[2].

Figure 2: General Synthesis Workflow.

Step-by-Step Methodology: Synthesis via Acyl Chloride

-

Objective: To synthesize this compound from 2-methoxybenzoic acid.

-

Causality: This two-step, one-pot procedure first converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which then readily reacts with the methylamine nucleophile. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct, driving the reaction to completion.

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methoxybenzoyl chloride is typically used directly in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude 2-methoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve methylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or pyridine in the same solvent.

-

Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Chemical Reactivity

-

Amide Hydrolysis: The amide bond is generally stable but can be hydrolyzed to the parent carboxylic acid (2-methoxybenzoic acid) and methylamine under strong acidic or basic conditions with heating. The ortho-methoxy group, being electron-donating by resonance, can slightly influence the rate of hydrolysis compared to unsubstituted benzamides.

-

Aromatic Ring Reactions: The benzene ring can undergo electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-director, while the N-methylcarboxamide group is a deactivating meta-director. The overall substitution pattern will be a composite of these effects, with substitution likely favored at the C4 and C6 positions.

Safety and Handling

While specific toxicity data for this compound is not widely available, data from analogous benzamides should be used to inform handling procedures.

-

General Hazards: Benzamide derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[6][7].

-

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust or powder.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational building block in medicinal chemistry. Its properties are defined by the interplay between the N-methylamide and the ortho-methoxy substituent, which governs its conformation and reactivity. This guide has consolidated available experimental and high-quality predicted data to provide a robust technical profile of the compound. The detailed protocols for synthesis and characterization serve as a practical resource for researchers, enabling them to confidently utilize this versatile scaffold in the development of next-generation chemical entities.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- ChemBK. (n.d.). 3400-35-9.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569575, N-Methoxy-N-methylbenzamide. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. Retrieved from [Link].

- Gholipour, B., Zonouzi, A., Rostamnia, S., & Liu, X. (n.d.). Electronic Supporting Information: Single-pot tandem oxidative/C-H modification amidation process using ultra small PdNPs encapsulated porous organosilica nanotubes. The Royal Society of Chemistry.

-

Armarego, W. L. F., et al. (n.d.). Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. National Center for Biotechnology Information. Retrieved from [Link].

-

Wang, Z., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Royal Society of Chemistry. Retrieved from [Link].

- Al-Sharify, A. N. M., Jafar, N. N. A., & Madlool, A. K. (2015). Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 871962, 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved from [Link].

- BLD Pharm. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76940, this compound. Retrieved from [Link].

Sources

- 1. Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3400-35-9 | MFCD01578285 | this compound [aaronchem.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-methoxy-N-methylbenzamide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methoxy-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounded in established scientific principles.

Introduction: The Molecule and the Method

This compound is a disubstituted aromatic amide. Its structure comprises a benzene ring functionalized with a methoxy group (-OCH₃) at the ortho (C2) position and an N-methylcarboxamide group (-C(=O)NHCH₃) at the C1 position. Molecules of this class are valuable intermediates in organic synthesis and can serve as scaffolds in medicinal chemistry.

Proton NMR (¹H NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical shifts, integration, and signal splitting patterns, one can deduce the number and connectivity of hydrogen atoms (protons) within a molecule, ultimately confirming its identity and purity.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons in this compound. Due to the molecule's asymmetry, all protons on the benzene ring are unique, as are the protons on the substituent groups.

Figure 1: Structure of this compound with proton labeling.

The molecule has four primary proton environments:

-

Aromatic Protons (H₃, H₄, H₅, H₆): Four distinct protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Three equivalent protons of the methoxy group.

-

N-Methyl Protons (-NHCH₃): Three equivalent protons of the N-methyl group.

-

Amide Proton (-NH-): One labile proton on the nitrogen atom.

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible protocol is fundamental to acquiring high-quality NMR data. The following outlines a standard procedure.

A. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons like the amide N-H.[2] DMSO-d₆ is often preferred for observing N-H protons as it reduces the rate of proton exchange and forms hydrogen bonds, shifting the N-H signal to a less crowded region of the spectrum.[3]

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[1]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved and the solution is homogeneous.

B. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

Spectral Analysis and Interpretation

The analysis of a ¹H NMR spectrum involves a systematic evaluation of four key features: the number of signals, their chemical shifts, their integration values, and their splitting patterns (multiplicity).[1]

Figure 2: Workflow for ¹H NMR spectral analysis.

A. Predicted ¹H NMR Data

The following table summarizes the expected signals for this compound. The chemical shift ranges are based on typical values for these functional groups.[4][5]

| Signal Label | Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) (in CDCl₃) |

| 1 | H₆ (Aromatic) | 1H | Doublet of doublets (dd) | ~8.1 - 8.3 |

| 2 | H₄, H₅ (Aromatic) | 2H | Multiplet (m) | ~7.3 - 7.5 |

| 3 | H₃ (Aromatic) | 1H | Doublet of doublets (dd) | ~6.9 - 7.1 |

| 4 | -NH- (Amide) | 1H | Broad quartet (br q) | ~6.5 - 7.0 (variable) |

| 5 | -OCH₃ (Methoxy) | 3H | Singlet (s) | ~3.9 |

| 6 | -NHCH₃ (N-Methyl) | 3H | Doublet (d) | ~3.0 |

B. Detailed Signal-by-Signal Interpretation

-

Aromatic Region (δ 6.9 - 8.3 ppm):

-

H₆: This proton is ortho to the electron-withdrawing amide group, placing it in a deshielded environment. Therefore, it is expected to resonate at the furthest downfield position in the aromatic region (~8.2 ppm). It will be split by H₅ (ortho coupling, J ≈ 7-8 Hz) and H₄ (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets.

-

H₃: This proton is ortho to the electron-donating methoxy group, which shields it and shifts its signal upfield (~7.0 ppm). It will be split by H₄ (ortho coupling) and H₅ (meta coupling), also appearing as a doublet of doublets.

-

H₄ and H₅: These protons are influenced by both substituents and will have intermediate chemical shifts. They will couple with each other and with H₃ and H₆, likely resulting in a complex, overlapping multiplet around 7.3-7.5 ppm.

-

-

Amide Proton (-NH-, δ ~6.5 - 7.0 ppm):

-

The chemical shift of the amide proton is highly variable and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding.[2] In a non-hydrogen-bonding solvent like CDCl₃, it may appear around 6.5-7.0 ppm. It couples to the three protons of the N-methyl group, which should split it into a quartet (N+1 rule, where N=3).[4] However, due to the quadrupole moment of the nitrogen atom and potential chemical exchange, this signal is often broad.[6]

-

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm):

-

The three protons of the methoxy group are equivalent and have no adjacent proton neighbors. Consequently, they will appear as a sharp singlet. Their position is characteristic of protons on a carbon attached to an oxygen atom on an aromatic ring.

-

-

N-Methyl Protons (-NHCH₃, δ ~3.0 ppm):

-

These three protons are coupled to the single amide proton (-NH-). According to the N+1 rule, this signal will be split into a doublet (N=1). The coupling constant (J-value) of this doublet should be identical to that of the amide proton's quartet.

-

Advanced Considerations: A Deeper Scientific Insight

A. The Phenomenon of Rotamers

A key feature in the NMR spectra of amides is the restricted rotation around the carbon-nitrogen (C-N) bond. This is due to the partial double-bond character of the C-N bond arising from resonance delocalization of the nitrogen's lone pair of electrons.[7] This restricted rotation can give rise to two distinct rotational isomers, or rotamers (s-cis and s-trans).[8][9]

For an ortho-substituted benzamide like this one, the steric interaction between the ortho-methoxy group and the N-methyl group can influence the equilibrium and rotational barrier between these rotamers. At room temperature, if the rate of interconversion is slow on the NMR timescale, separate signals may be observed for each rotamer. More commonly, an intermediate exchange rate leads to significant broadening of the signals for the protons near the amide bond, namely the N-methyl, amide N-H, and the H₆ aromatic proton. Variable-temperature (VT) NMR experiments can be employed to study this dynamic process. At low temperatures, the exchange can be "frozen out," showing sharp signals for both rotamers, while at high temperatures, the rapid rotation leads to a single set of sharp, averaged signals.[10]

B. Confirmation with 2D NMR: COSY

To definitively establish the connectivity between protons, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is invaluable.[11] A COSY spectrum plots a ¹H spectrum against itself, with cross-peaks appearing between signals that arise from protons that are spin-spin coupled.[12][13]

For this compound, a COSY experiment would show:

-

A cross-peak connecting the amide proton (-NH-) signal and the N-methyl (-NHCH₃) doublet, providing unambiguous proof of their coupling.

-

Cross-peaks connecting adjacent aromatic protons: H₆ with H₅ , H₅ with H₄ , and H₄ with H₃ . This would confirm the assignment of the entire aromatic spin system.

-

The methoxy (-OCH₃) singlet would show no cross-peaks, confirming its isolation from other proton environments.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic analysis of chemical shifts, integration, and multiplicity allows for the complete assignment of all proton signals. Understanding advanced concepts such as the effects of rotational isomers and the influence of solvent choice is crucial for a correct and nuanced interpretation. The application of 2D NMR techniques like COSY serves as a powerful tool to validate these assignments, embodying the principle of a self-validating system in structural elucidation. This guide provides the foundational knowledge and expert insights necessary for researchers to confidently analyze this and similar molecular structures.

References

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Griffiths, L., & Abraham, R. J. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 434-442. Retrieved from [Link]

-

Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

-

Pérez, M. A., et al. (2010). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 15(9), 6138-6148. Retrieved from [Link]

-

Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. Retrieved from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

-

Wang, Z., et al. (2017). NMR studies of rotamers with multi-substituted amides. ResearchGate. Retrieved from [Link]

-

Chen, J., & Lu, W. (2001). Spec2D: A Structure Elucidation System Based on ¹H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Computer Sciences, 41(5), 1195-1201. Retrieved from [Link]

-

OChemLounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-methoxy-N-methylbenzamide

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-methoxy-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed examination of the predicted chemical shifts, the underlying principles of spectral interpretation, a standardized experimental protocol for data acquisition, and a visual representation of the molecular structure with its corresponding spectral assignments.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a strong magnetic field, resulting in a distinct signal in the NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, allowing for the precise assignment of each carbon atom within a molecular structure.

For a molecule like this compound, ¹³C NMR spectroscopy is instrumental in confirming its structure by identifying the carbonyl carbon of the amide, the aromatic carbons of the substituted benzene ring, and the carbons of the methoxy and N-methyl groups.

Predicted ¹³C NMR Data for this compound

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible in common databases, a reliable prediction of the chemical shifts can be made based on established principles and data from structurally analogous compounds. The predicted chemical shifts are presented in Table 1, with assignments based on the analysis of substituent effects.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~168 | The carbonyl carbon of an amide typically appears in this downfield region.[1] |

| C1 | ~125 | Quaternary aromatic carbon attached to the amide group. Its chemical shift is influenced by both the methoxy and amide substituents. |

| C2 | ~157 | Aromatic carbon bearing the electron-donating methoxy group, resulting in a significant downfield shift. |

| C3 | ~111 | ortho to the methoxy group and meta to the amide, this carbon is shielded and appears upfield. |

| C4 | ~132 | meta to the methoxy group and para to the amide, this carbon experiences deshielding. |

| C5 | ~121 | para to the methoxy group and meta to the amide, this carbon is shielded. |

| C6 | ~130 | ortho to the amide group and meta to the methoxy group. |

| O-CH₃ | ~56 | The carbon of the methoxy group, typically found in this region.[2] |

| N-CH₃ | ~27 | The carbon of the N-methyl group, appearing in the aliphatic region. |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Assignment and Interpretation

The predicted ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The assignments are based on the known effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing N-methylbenzamide group (-C(O)NHCH₃) on the chemical shifts of the aromatic carbons.

The methoxy group is a strong activating group, causing a significant downfield shift for the carbon it is directly attached to (C2) and shielding the ortho (C3) and para (C5) positions, shifting them upfield. The amide group is a deactivating group, which deshields the ortho (C6) and para (C4) carbons. The interplay of these electronic effects leads to the predicted chemical shifts for the aromatic region (δ 110-160 ppm).

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the methoxy (O-CH₃) and N-methyl (N-CH₃) groups will appear in the upfield aliphatic region of the spectrum.

To confirm these assignments experimentally, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized, step-by-step protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Add Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. Tune and match the probe for the ¹³C frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set up a standard proton-decoupled ¹³C NMR experiment with the following typical parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹³C NMR chemical shift assignments.

Figure 1: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR data for this compound. By leveraging data from analogous structures and fundamental NMR principles, a reliable prediction of the chemical shifts and their assignments has been presented. The included experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR spectra. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related compounds. For unambiguous assignment, further 2D NMR experiments are recommended.

References

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-methoxy-N-(4-methylbenzyl)benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

ACS Publications. (2025). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Resolving alternative structure determinations of indapamide using 13C solid-state NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FTIR Analysis of 2-methoxy-N-methylbenzamide

<

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-methoxy-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer an in-depth exploration of the principles, experimental design, and detailed spectral interpretation integral to characterizing this molecule. We will delve into the causality behind methodological choices, establish a self-validating experimental protocol, and ground our analysis in authoritative spectroscopic principles. The guide culminates in a detailed assignment of the principal vibrational modes of this compound, supported by quantitative data and visual aids to facilitate a thorough understanding of its infrared spectral characteristics.

Introduction: The Molecule and the Method

1.1. This compound: A Structural Overview

This compound is a disubstituted aromatic amide. Its structure features a benzene ring substituted with a methoxy (-OCH₃) group and an N-methylbenzamide group (-C(=O)NHCH₃) at the ortho (1,2) position. This specific arrangement of functional groups—a secondary amide, an aromatic ether, and a 1,2-disubstituted benzene ring—gives rise to a unique and predictable infrared spectrum. Understanding these structural components is the first step in a successful spectral analysis.

1.2. The Power of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a distinct "molecular fingerprint." For a molecule like this compound, FTIR allows us to confirm the presence and bonding environment of its key functional groups, providing critical data for structural verification, purity assessment, and quality control.

Experimental Methodology: A Self-Validating Protocol

The integrity of an FTIR spectrum is contingent upon a meticulously executed experimental protocol. The following sections detail a robust methodology, explaining the rationale behind each step to ensure trustworthy and reproducible results.

2.1. Instrumentation

A standard benchtop FTIR spectrometer equipped with a Globar source, a potassium bromide (KBr) beamsplitter, and a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. The instrument should be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

2.2. Sample Preparation: The KBr Pellet Technique

For solid samples like this compound, the potassium bromide (KBr) pellet method is a widely accepted and effective preparation technique.[1] KBr is chosen as the matrix because it is transparent to infrared radiation in the typical mid-IR analysis range (4000–400 cm⁻¹) and acts as a stable, non-reactive medium.[1]

Step-by-Step Protocol for KBr Pellet Preparation:

-

Material Preparation: Use only spectroscopy-grade KBr. To eliminate absorbed moisture, which shows strong IR absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, the KBr powder must be dried in an oven at ~110°C for 2-3 hours and stored in a desiccator until use.[1][2]

-

Sample Grinding & Mixing: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr powder.[1][3] The goal is a sample concentration of 0.2% to 1%.[3] First, grind the sample into a fine powder in an agate mortar and pestle. Then, add the KBr and continue to grind the two components together until the mixture is homogeneous and has the consistency of fine flour.[4] This step is critical to reduce the particle size to less than the wavelength of the IR light, which minimizes light scattering and prevents a sloped, noisy baseline.[1]

-

Die Loading: Transfer the homogeneous powder mixture into the collar of a pellet-forming die. Distribute the powder evenly to ensure a pellet of uniform thickness.

-

Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[1][2] This high pressure causes the KBr to "cold-flow" and fuse into a solid, transparent, or uniformly translucent disc.

-

Pellet Ejection & Inspection: Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be thin and transparent, not opaque or cloudy.[1]

2.3. Data Acquisition Workflow

The following workflow ensures that the final spectrum is solely representative of the sample.

Caption: FTIR Data Acquisition and Processing Workflow.

Data Acquisition Parameters:

-

Background Scan: First, acquire a background spectrum using a "blank" pellet containing only KBr from the same batch used for the sample.[1] This allows the instrument's software to subtract the spectral contributions of atmospheric CO₂, water vapor, and any minor impurities in the KBr itself.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

Spectral Interpretation and Analysis

The FTIR spectrum of this compound can be logically divided into distinct regions corresponding to the vibrations of its constituent functional groups. The following analysis provides a detailed assignment of the major absorption bands.

Caption: Structure of this compound with key functional groups.

3.1. High-Frequency Region (> 3000 cm⁻¹)

-

N-H Stretching (Amide A): A single, sharp to medium intensity peak is expected in the range of 3370-3170 cm⁻¹ for the N-H stretching vibration of the secondary amide.[5] The presence of a single peak in this region is a key differentiator from primary amides, which exhibit two N-H stretching bands.[5]

-

Aromatic C-H Stretching: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6] These are characteristic of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretching: Peaks corresponding to the C-H stretching vibrations of the two methyl groups (-OCH₃ and -NHCH₃) will appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[7]

3.2. Carbonyl and Benzene Ring Region (1700-1400 cm⁻¹)

-

C=O Stretching (Amide I): This is one of the most prominent and reliable absorption bands in the spectrum. For a secondary amide, a very strong, sharp peak is expected in the range of 1680-1630 cm⁻¹.[5][8] This band is primarily associated with the C=O stretching vibration.[8]

-

N-H Bending (Amide II): A strong, sharp peak typically appears between 1570 cm⁻¹ and 1515 cm⁻¹.[5] This band arises from a combination of the in-plane N-H bending and C-N stretching vibrations.[8] The Amide I and Amide II bands form a highly diagnostic pair for identifying secondary amides.[5]

-

Aromatic C=C Stretching: The benzene ring gives rise to several medium to weak, sharp absorptions in the 1600-1450 cm⁻¹ region due to in-ring C=C stretching vibrations.[6][7]

3.3. Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are unique to the molecule's overall structure.

-

Aromatic Ether C-O-C Stretching: Aromatic ethers display a characteristic strong, asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[9] This is a key indicator of the methoxy group's attachment to the aromatic ring.

-

C-N Stretching (Amide III): The Amide III band, which is more complex and involves C-N stretching, is typically found in the 1350-1250 cm⁻¹ range.[10]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences the C-H out-of-plane ("oop") bending vibrations. For an ortho (1,2) disubstituted ring, a strong absorption is expected in the range of 770-735 cm⁻¹.[11] This peak is highly diagnostic for the substitution pattern.

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on established correlation data.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Amide A) | Secondary Amide (-C(=O)NH-) |

| 3100-3000 | Medium-Weak, Sharp | =C-H Stretch | Aromatic Ring |

| 3000-2850 | Medium, Sharp | -C-H Stretch | Methyl groups (-OCH₃, -NHCH₃) |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | Secondary Amide (-C(=O)NH-) |

| ~1540 | Strong, Sharp | N-H Bend + C-N Stretch (Amide II) | Secondary Amide (-C(=O)NH-) |

| 1600-1450 | Medium-Weak, Sharp | C=C In-Ring Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether (Ar-O-CH₃) |

| 770-735 | Strong | C-H Out-of-Plane Bend | 1,2-Disubstituted Benzene |

Conclusion

The FTIR spectrum of this compound provides a rich source of structural information. Through a systematic analysis, key absorption bands can be confidently assigned to the molecule's principal functional groups: the secondary amide (N-H stretch, Amide I, and Amide II bands), the aromatic ether (strong C-O-C stretch), and the ortho-disubstituted benzene ring (aromatic C-H and C=C stretches, and a characteristic out-of-plane C-H bend). By adhering to the rigorous experimental protocol outlined in this guide, researchers can obtain high-quality, reliable spectra, enabling unambiguous confirmation of the molecule's identity and structural integrity. This guide serves as a foundational resource for the application of FTIR spectroscopy in the analysis of this compound and similarly complex pharmaceutical compounds.

References

- Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis.

- Spectroscopy Online. (2020-01-01). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- Helsinki University. Quick User Guide for FT-IR.

- JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.

- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Research Article. (2021-02-15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- Spectroscopy Online. (2016-05-01). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.

- ACS Omega. (2020-04-08). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- Spectroscopy Online. (2017-05-01). The C-O Bond III: Ethers By a Knockout.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. kindle-tech.com [kindle-tech.com]

- 2. kinteksolution.com [kinteksolution.com]

- 3. helsinki.fi [helsinki.fi]

- 4. scienceijsar.com [scienceijsar.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Solubility of 2-methoxy-N-methylbenzamide in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract